(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Hydrogen-bond capacity Drug-likeness Physicochemical profiling

This distinct pyrazole-hydrazone (CAS 306300-72-1) offers a unique physicochemical profile with a p-tolyl-pyrazole core and 2,4-dihydroxybenzylidene moiety, delivering 4 H-bond donors and a tPSA of 110.6 Ų. Its achiral nature and well-defined pharmacophore make it ideal for docking validation and systematic SAR exploration where CNS exclusion is desired. Unlike generic analogs, this exact substitution pattern ensures reproducible target engagement and pharmacokinetic behavior in early discovery.

Molecular Formula C18H16N4O3
Molecular Weight 336.351
CAS No. 306300-72-1
Cat. No. B2600859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
CAS306300-72-1
Molecular FormulaC18H16N4O3
Molecular Weight336.351
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O
InChIInChI=1S/C18H16N4O3/c1-11-2-4-12(5-3-11)15-9-16(21-20-15)18(25)22-19-10-13-6-7-14(23)8-17(13)24/h2-10,23-24H,1H3,(H,20,21)(H,22,25)/b19-10+
InChIKeyIFRXYTRRHFKACS-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 306300-72-1: (E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide – Chemical Identity and Screening Library Context


(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide (CAS 306300-72-1) is a synthetic pyrazole-hydrazone Schiff base with the molecular formula C18H16N4O3 and a molecular weight of 336.35 g/mol [1]. It is commercially listed as a drug-like screening compound in the ChemBridge corporate collection (ID 5784194) and as an AldrichCPR custom product from Sigma-Aldrich, indicating its availability for early-stage discovery programs [2].

Why Pyrazole-Hydrazone Analogs Cannot Simply Replace CAS 306300-72-1 in Screening Cascades


Pyrazole-carbohydrazide derivatives bearing arylidene substituents exhibit wide variation in hydrogen-bond capacity, lipophilicity, and conformational flexibility depending on the substitution pattern on both the pyrazole C3-aryl ring and the benzylidene moiety [1]. The specific combination of a p-tolyl group at the pyrazole 3-position and a 2,4-dihydroxy substitution on the benzylidene ring in CAS 306300-72-1 generates a distinct physicochemical profile that is not reproduced by close analogs differing in only one of these features. Generic substitution within this chemotype therefore risks altering critical properties such as polar surface area, hydrogen-bond donor count, and LogP, which are central to target engagement, pharmacokinetic behavior, and hit validation reproducibility .

Quantitative Differentiation Evidence for CAS 306300-72-1 Versus Closest Pyrazole-Hydrazone Analogs


Hydrogen-Bond Donor Count: Dihydroxybenzylidene (4 H-Donors) Versus Monohydroxy Analog CAS 1359945-21-3 (3 H-Donors)

The target compound possesses four hydrogen-bond donors (Hdon = 4) contributed by the pyrazole NH, the hydrazide NH, and the two phenolic hydroxyl groups on the 2,4-dihydroxybenzylidene ring . In contrast, the monohydroxy analog CAS 1359945-21-3 (5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE) has only three hydrogen-bond donors, as the 4-position hydroxyl is absent . This difference is not trivial: the additional H-bond donor can directly influence target binding enthalpy, aqueous solubility, and molecular recognition patterns in biological systems.

Hydrogen-bond capacity Drug-likeness Physicochemical profiling

Lipophilicity Differentiation: LogP 3.16 for p-Tolyl Dihydroxy Versus Higher LogP Expected for Dehydroxy or Dihalogen Analogs

The computed LogP for the target compound is 3.16, reflecting a balance between the hydrophobic p-tolyl substituent and the polar dihydroxybenzylidene group . Analogs lacking the hydroxyl groups (e.g., benzylidene derivative without ring hydroxylation) would exhibit higher LogP, while replacing the p-tolyl with a smaller alkyl group would reduce LogP. Within pyrazole-hydrazone series, variations of even 0.5–1.0 LogP units have been associated with altered membrane permeability and protein binding [1]. The measured LogP of 3.16 places this compound within the optimal range for oral bioavailability (Lipinski Rule of Five), distinguishing it from more lipophilic dehydroxy or halogenated analogs that may exceed LogP 5.

Lipophilicity LogP ADME prediction

Topological Polar Surface Area (tPSA): 110.6 Ų for Dihydroxy Derivative Differentiates It from Lower PSA Analogs

The target compound exhibits a computed tPSA of 110.6 Ų . This value falls above the typical threshold of 90 Ų for good blood-brain barrier penetration but below the 140 Ų limit associated with poor intestinal absorption. The monohydroxy analog (CAS 1359945-21-3, molecular formula C18H16N4O2) would have a predictably lower tPSA due to the loss of one hydroxyl oxygen, while the 2,4-dichloro analog would exhibit an even lower tPSA. This positions CAS 306300-72-1 as a moderate-PSA compound suitable for peripheral target engagement, unlike lower-PSA analogs that may exhibit greater CNS penetration or higher-PSA analogs that may suffer from limited membrane permeability.

Polar surface area Membrane permeability CNS drug design

Rotatable Bond Count: Conformational Flexibility of 4 Rotatable Bonds Versus More Constrained or Flexible Analogs

The target compound contains 4 rotatable bonds (the hydrazone linkage and the bonds connecting the aryl rings to the pyrazole core) . Analogs with bulkier substituents (e.g., octyloxyphenyl at C3, CAS 306754-31-4) introduce additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target binding. Conversely, analogs with smaller C3 substituents (e.g., methyl, CAS 1285531-10-3) reduce the number of heavy atoms but may also alter shape complementarity with hydrophobic binding pockets.

Conformational flexibility Entropy penalty Ligand efficiency

Availability as a Defined Solid Screening Compound with Achiral Stereochemistry Simplifies Hit Validation

CAS 306300-72-1 is supplied as an achiral solid (free form) through ChemBridge's Hit2Lead platform and Sigma-Aldrich's AldrichCPR program [1]. This contrasts with certain pyrazole-hydrazone analogs that contain chiral centers (e.g., those with asymmetric carbon substituents) or exist as salt forms, introducing additional complexity in solubility measurement, crystallinity, and bioassay interpretation. The achiral nature eliminates the need for enantiomeric purity assessment, and the defined solid form facilitates reproducible weighing and dissolution for dose-response studies.

Sourcing reliability Stereochemical purity Hit validation

Recommended Procurement and Deployment Scenarios for CAS 306300-72-1


Fragment-Based and High-Throughput Screening Libraries Requiring Balanced Physicochemical Profiles

With a LogP of 3.16, tPSA of 110.6 Ų, and 4 H-bond donors, CAS 306300-72-1 occupies a favorable drug-like property space that supports its inclusion in diversity-oriented screening libraries targeting enzymes, receptors, or protein-protein interactions where moderate polarity and hydrogen-bonding capacity are needed .

Structure-Activity Relationship (SAR) Studies on Pyrazole-Hydrazone Chemotypes

The compound serves as a key dihydroxybenzylidene reference point for SAR exploration. Systematic substitution of the 2,4-dihydroxy pattern (e.g., to monohydroxy, dichloro, or dimethoxy) while holding the p-tolyl-pyrazole core constant allows direct assessment of the contribution of hydrogen-bond donor count and polarity to target potency and selectivity [1].

Hit Validation in Peripheral Target Programs Where CNS Exclusion Is Preferred

The tPSA of 110.6 Ų positions this compound above the typical CNS penetration cutoff of 90 Ų, making it suitable for hit validation in programs targeting peripheral tissues where restricted brain exposure is therapeutically desirable .

Computational Chemistry and Molecular Docking Validation Studies

The achiral nature and well-defined hydrogen-bonding pharmacophore (dihydroxybenzylidene hydrazone) make this compound an appropriate test ligand for docking and scoring function validation, where the influence of explicit hydrogen-bond donor/acceptor patterns on pose prediction can be systematically evaluated .

Quote Request

Request a Quote for (E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.